molecular formula C28H26ClNO3S B3129614 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone CAS No. 339103-46-7

2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone

Cat. No.: B3129614
CAS No.: 339103-46-7
M. Wt: 492 g/mol
InChI Key: CYADXBJHSMBOOB-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone typically involves multiple steps, including the formation of the pyridine ring, the introduction of the tert-butyl group, and the sulfonation process. Common reagents used in these reactions include tert-butyl chloride, phenol, and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the yield and quality of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClNO3S/c1-19-18-25(20-8-6-5-7-9-20)30-27(33-23-14-10-21(11-15-23)28(2,3)4)26(19)34(31,32)24-16-12-22(29)13-17-24/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYADXBJHSMBOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125297
Record name 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-46-7
Record name 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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